[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
Description
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a piperidine-based heterocyclic compound featuring a chloro-acetyl substituent, an ethyl-carbamate group, and a benzyl ester moiety. This structure combines a six-membered piperidine ring with functional groups that influence its physicochemical and biological properties. Piperidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets .
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-2-20(18(23)24-14-15-8-4-3-5-9-15)13-16-10-6-7-11-21(16)17(22)12-19/h3-5,8-9,16H,2,6-7,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUAMLZTUKLTPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of a piperidine derivative. This can be achieved through the reaction of piperidine with suitable reagents to introduce the desired functional groups.
Introduction of the Chloroacetyl Group: The piperidine intermediate is then reacted with chloroacetyl chloride under controlled conditions to introduce the chloroacetyl group. This step often requires the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the chloroacetyl-piperidine intermediate with benzyl chloroformate in the presence of a base to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloroacetyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the chloroacetyl group.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Acids and Bases: Hydrochloric acid, sodium hydroxide for hydrolysis.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Carboxylic acids and alcohols.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound, often with altered functional groups.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C18H25ClN2O3
- Molecular Weight : 352.86 g/mol
- CAS Number : 1353965-91-9
The compound features a piperidine ring, a chloroacetyl group, and a carbamic acid moiety, which contribute to its reactivity and biological activity. The chloro group enhances electrophilicity, making it a candidate for various chemical reactions.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Boiling Point | 502.2 ± 43.0 °C (Predicted) |
| Density | 1.181 ± 0.06 g/cm³ (Predicted) |
| pKa | -1.37 ± 0.70 (Predicted) |
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its biological activity. Computational studies, such as molecular docking simulations, indicate that it can effectively bind to various biological targets, including enzymes and receptors involved in disease pathways. This binding affinity suggests potential uses in drug development, particularly in targeting conditions like cancer or neurodegenerative diseases.
Neuropharmacology
Research has highlighted the compound's relevance in neuropharmacology. Its structural similarities with known psychoactive compounds suggest possible central nervous system (CNS) effects. The presence of the piperidine structure may contribute to interactions with neurotransmitter systems, warranting further investigation into its effects on mood disorders or cognitive function.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, each requiring precise control over reaction conditions to optimize yield and purity. The versatility of the compound allows for the derivation of various analogs that may exhibit enhanced biological activity or improved pharmacokinetic properties.
Table 2: Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Chloroacetyl)piperidine | Piperidine ring with chloroacetyl group | Simple structure; limited activity |
| Ethyl 4-(2-chloroacetyl)piperidine-1-carboxylate | Carbamate structure with piperidine | Enhanced solubility; varied profile |
| Benzyl 4-(2-chloroacetyl)piperidine-1-carboxamide | Carbamate linked to benzamide | Potential CNS effects |
These related compounds illustrate the unique structural aspects of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester , emphasizing its complex nature and potential applications in drug discovery.
Case Study 1: Anticancer Activity
In a study exploring the anticancer properties of carbamate derivatives, researchers found that modifications to the piperidine structure significantly enhanced cytotoxicity against various cancer cell lines. The incorporation of the chloroacetyl group was critical for improving binding affinity to cancer-related targets, suggesting that this compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar piperidine derivatives in models of neurodegeneration. Results indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells, pointing towards their potential use in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperidine ring and benzyl ester moiety can enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine Derivatives with Modified Substituents
Positional Isomers :
- [1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS:1353962-27-2): Differs in the position of the chloro-acetyl group (piperidin-3-yl vs. 2-ylmethyl). This positional change may alter steric hindrance and binding affinity to targets .
- [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester : The 4-ylmethyl substitution could enhance lipophilicity compared to the 2-ylmethyl analog, affecting membrane permeability .
Functional Analogs with Different Heterocycles
- Pyrrolidine-Based Compounds: [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS:205448-32-4): The five-membered pyrrolidine ring introduces higher ring strain, which may enhance reactivity but reduce conformational flexibility compared to piperidine derivatives .
Benzyl Ester Stability
The benzyl ester group in the compound is pH-sensitive. Studies show benzyl esters hydrolyze under alkaline conditions (pH > 7), releasing free carboxylic acids or alcohols, which may limit its use in neutral or basic environments . In contrast, tert-butyl esters (e.g., CAS:1353977-84-0) are more stable under alkaline conditions, making them preferable for formulations requiring prolonged stability .

Data Tables
Table 1: Comparison of Key Analogs
*Estimated based on analogs.
Biological Activity
The compound [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring, a chloroacetyl group, and a carbamic acid moiety. Its molecular formula is with a molecular weight of approximately 352.86 g/mol . This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of cancer treatment, anti-inflammatory responses, and neuroprotection.
Structural Characteristics
The structural features of this compound play a crucial role in its biological activity. The chloroacetyl group enhances electrophilicity, while the piperidine ring contributes to its pharmacological properties. The presence of the carbamic acid functionality further adds to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Preliminary studies suggest that This compound exhibits significant biological activities, including:
- Anticancer Properties : Similar compounds have shown effectiveness against various cancer cell lines, indicating potential for therapeutic use in oncology.
- Antibacterial Activity : The compound may have properties that inhibit bacterial growth, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways suggests utility in treating inflammatory diseases.
- Neuroprotective Effects : The piperidine scaffold is often associated with neuroactive properties that may influence neurotransmitter systems .
The biological mechanisms behind the activity of this compound are still under investigation but may involve:
- Enzyme Modulation : Interaction with enzymes involved in disease pathways could alter their activity and influence disease progression.
- Receptor Binding : Molecular docking studies indicate that the compound can effectively bind to various receptors, suggesting a multifaceted mechanism of action .
Research Findings and Case Studies
Recent research has focused on elucidating the pharmacodynamics and pharmacokinetics of this compound. Key findings include:
- In Vitro Studies : Compounds structurally related to This compound have demonstrated significant anticancer activity in cell lines such as FaDu hypopharyngeal tumor cells, showing improved cytotoxicity compared to standard treatments like bleomycin .
- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the piperidine structure can enhance binding potency and selectivity for specific targets. For instance, introducing N-benzyl moieties has been shown to improve cholinesterase inhibition, relevant for Alzheimer's disease therapy .
- Molecular Docking Simulations : These studies reveal that the compound can bind effectively to key biological targets involved in inflammation and cancer progression, providing insights into its potential therapeutic roles.
Comparative Analysis with Similar Compounds
The following table compares This compound with structurally similar compounds regarding their unique aspects and biological activities:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 1-(2-Chloroacetyl)piperidine | Piperidine ring with chloroacetyl group | Simple structure; limited biological activity | Minimal |
| Ethyl 4-(2-chloroacetyl)piperidine-1-carboxylate | Carbamate structure with piperidine | Enhanced solubility; varied pharmacological profile | Anticancer |
| Benzyl 4-(2-chloroacetyl)piperidine-1-carboxamide | Carbamate linked to benzamide | Potential CNS effects; different therapeutic uses | Neuroprotective |
This comparison highlights the unique structural attributes of This compound , particularly its complex combination of functional groups that enhance its reactivity and biological potential.
Q & A
Basic Research Question
- Storage : In airtight containers under argon at –20°C to prevent hydrolysis .
- Waste Management : Segregate halogenated waste for incineration by licensed facilities .
- Spill Protocol : Neutralize with sodium bicarbonate before adsorption via vermiculite .
How can regioselectivity challenges in piperidine functionalization be addressed?
Advanced Research Question
- Directed Metalation : Use LDA (Lithium Diisopropylamide) at –78°C to deprotonate specific piperidine positions .
- Protecting Group Strategy : Boc protection directs electrophilic substitution to the 2-position .
- Microwave-Assisted Synthesis : Reduces reaction time and competing pathways .
What analytical workflows are recommended for detecting trace degradation products in long-term stability studies?
Advanced Research Question
- LC-MS/MS : Quantify sub-ppm levels of hydrolyzed products (e.g., ethyl-carbamic acid) .
- Accelerated Stability Testing : 40°C/75% RH for 6 months predicts shelf-life under ICH guidelines .
- Forced Degradation : Expose to UV light (254 nm) and acidic/alkaline conditions to identify photo-products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
